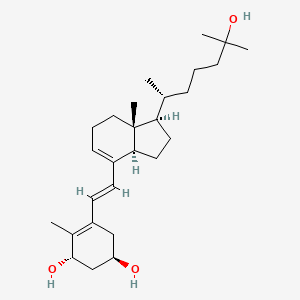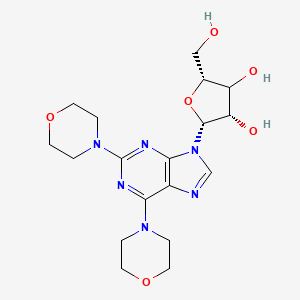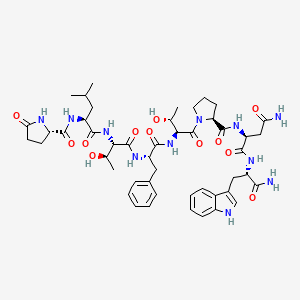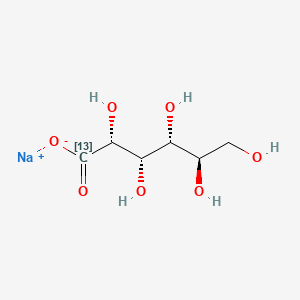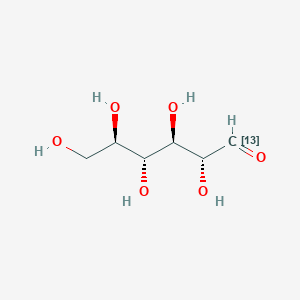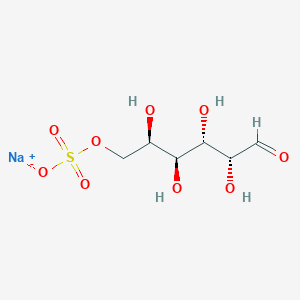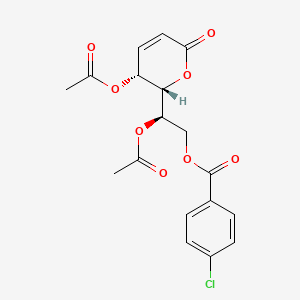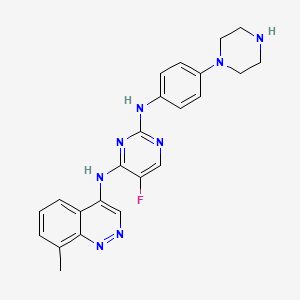
Alk5-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-32 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alk5-IN-32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperature, pH, and solvent choice to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Applications De Recherche Scientifique
Alk5-IN-32 has a wide range of scientific research applications, including:
Mécanisme D'action
Alk5-IN-32 exerts its effects by selectively inhibiting the kinase activity of TGFBR1 (ALK5). This inhibition blocks the phosphorylation of downstream signaling molecules, such as SMAD2 and SMAD3, which are critical for the transcriptional regulation of target genes. By disrupting this signaling pathway, this compound can modulate various cellular processes, including cell growth, differentiation, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Galunisertib: Another ALK5 inhibitor with similar therapeutic applications in cancer and fibrosis.
Vactosertib: A selective ALK5 inhibitor used in combination therapies for enhanced antitumor effects.
SB431542: A well-known ALK5 inhibitor used in research to study TGF-beta signaling.
Uniqueness of Alk5-IN-32
This compound stands out due to its high selectivity and potency in inhibiting TGFBR1. This compound has shown superior efficacy in preclinical models compared to other ALK5 inhibitors, making it a valuable tool for both research and therapeutic development .
Propriétés
Formule moléculaire |
C23H23FN8 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
5-fluoro-4-N-(8-methylcinnolin-4-yl)-2-N-(4-piperazin-1-ylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H23FN8/c1-15-3-2-4-18-20(14-27-31-21(15)18)29-22-19(24)13-26-23(30-22)28-16-5-7-17(8-6-16)32-11-9-25-10-12-32/h2-8,13-14,25H,9-12H2,1H3,(H2,26,28,29,30,31) |
Clé InChI |
IJEFEOOYMCBEDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3F)NC4=CC=C(C=C4)N5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



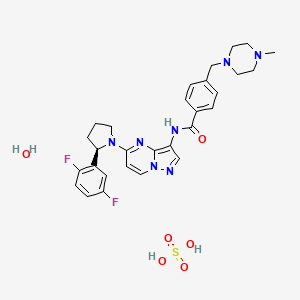
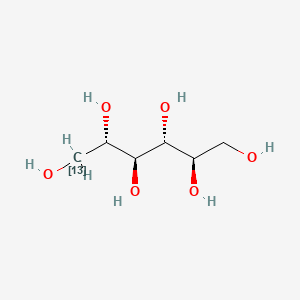
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
